6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile
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Overview
Description
6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile is a complex organic compound with a unique structure that combines bipyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, affecting their reactivity and stability. The phenyl and sulfanyl groups can interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains similar functional groups but has a different core structure .
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the sulfanyl and phenyl groups.
Uniqueness
The uniqueness of 6-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-2,3’-bipyridine-5-carbonitrile lies in its combination of bipyridine, phenyl, and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-7-18(15(2)10-14)20(25)13-26-21-16(11-22)6-8-19(24-21)17-4-3-9-23-12-17/h3-10,12H,13H2,1-2H3 |
InChI Key |
GEUIUFBTMFUACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N)C |
Origin of Product |
United States |
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